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Compound of Interest

Compound Name: 2-Methoxy-dibenzosuberone

Cat. No.: B099441

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-dibenzosuberone, with the IUPAC name 2-methoxy-10,11-dihydro-5H-
dibenzola,d]cyclohepten-5-one, is a tricyclic organic molecule belonging to the
dibenzosuberone class of compounds. The dibenzosuberone scaffold is a core structural motif
in a variety of biologically active molecules, most notably tricyclic antidepressants.[1] The
introduction of a methoxy group at the 2-position can significantly influence the molecule's
physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic
profiles. This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of 2-Methoxy-dibenzosuberone, detailed experimental protocols
for their determination, and a conceptual workflow for its potential application in drug discovery.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of 2-
Methoxy-dibenzosuberone. It is important to note that experimental data for several key
parameters are not readily available in public databases and are therefore listed as "Not
Available." Predicted values from computational models are provided where possible.
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Property Value Source

2-methoxy-10,11-dihydro-5H-
IUPAC Name _ [2]
dibenzo[a,d]cyclohepten-5-one

CAS Number 17910-72-4 [2]
Molecular Formula C16H1402 [2]
Molecular Weight 238.29 g/mol [2]
Physical Form Yellow Solid [2]
Melting Point Not Available

Boiling Point Not Available

Aqueous Solubility Not Available

pKa (Predicted) Not Available

logP (XLogP3) 3.6 PubChem

Experimental Protocols

Given the absence of comprehensive experimental data for 2-Methoxy-dibenzosuberone, this
section provides detailed, standardized protocols for the determination of its key
physicochemical properties. These methods are broadly applicable to solid organic
compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:

o Sample Preparation: A small amount of the crystalline 2-Methoxy-dibenzosuberone is finely
ground and packed into a capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus is used.

e Procedure:
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o The capillary tube is placed in the heating block of the apparatus.
o The temperature is raised at a rate of 10-20 °C per minute for a preliminary determination.
o Once an approximate melting range is observed, the apparatus is allowed to cool.

o Asecond sample is prepared, and the temperature is raised rapidly to within 15-20 °C of
the approximate melting point.

o The heating rate is then reduced to 1-2 °C per minute.

o The temperature at which the first liquid droplet appears (onset) and the temperature at
which the entire sample becomes liquid (completion) are recorded as the melting point
range.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a drug's absorption and distribution.
Methodology:

e Preparation of Saturated Solution: An excess amount of solid 2-Methoxy-dibenzosuberone
is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered
saline at pH 7.4) in a sealed vial.

» Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 pm
PVDF) to remove undissolved solid.

e Quantification: The concentration of 2-Methoxy-dibenzosuberone in the clear filtrate is
determined using a validated analytical method, such as High-Performance Liquid
Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known
concentrations of the compound is used for quantification.

logP (Octanol-Water Partition Coefficient) Determination
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The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's
lipophilicity, which is critical for predicting its membrane permeability and interaction with
biological targets.

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

e Column and Mobile Phase: A C18 reversed-phase HPLC column is used with a mobile
phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an
agueous buffer.

o Calibration: A series of standard compounds with known logP values are injected into the
HPLC system, and their retention times are recorded. A calibration curve is generated by
plotting the logarithm of the capacity factor (k') versus the known logP values. The capacity
factor is calculated using the formula: k'=(t_ R -t _0) /t_0, where t_R is the retention time of
the compound and t_0 is the column dead time.

o Sample Analysis: 2-Methoxy-dibenzosuberone is dissolved in a suitable solvent and
injected into the HPLC system under the same conditions as the standards.

 logP Calculation: The retention time of 2-Methoxy-dibenzosuberone is used to calculate its
capacity factor. The logP value is then determined by interpolating from the calibration curve.

Logical Workflow: Drug Discovery and Development

The dibenzosuberone scaffold is a well-established pharmacophore in medicinal chemistry.
The following diagram illustrates a generalized workflow for the discovery and development of
a new chemical entity (NCE) based on the 2-Methoxy-dibenzosuberone core, targeting, for
example, neurological disorders.
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A generalized workflow for drug discovery and development.

Conclusion

2-Methoxy-dibenzosuberone represents a molecule of significant interest for medicinal
chemists and drug discovery professionals due to its structural relationship to known
therapeutic agents. While a complete experimental physicochemical profile is not currently in
the public domain, this guide provides the foundational knowledge of its known properties and
detailed methodologies for determining the outstanding parameters. The outlined experimental
protocols and the conceptual drug discovery workflow serve as a valuable resource for
researchers aiming to explore the therapeutic potential of 2-Methoxy-dibenzosuberone and
its derivatives. Accurate characterization of its physicochemical properties is a critical first step
in the rational design and development of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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